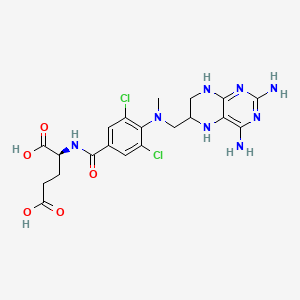

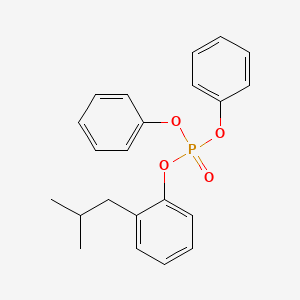

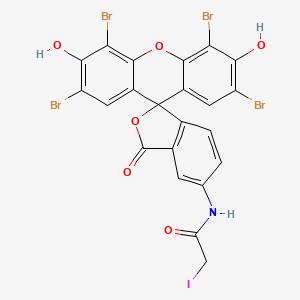

![molecular formula C11H9ClN2S B1210912 6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 4335-32-4](/img/structure/B1210912.png)

6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole and related compounds has been explored through different methods. A notable study by Andreani et al. (1997) investigated the reactivity of this compound with hydrochloric acid in ethanol, providing insights into the synthesis process and the nature of the reaction products through spectroscopic methods and crystal structure determination (Andreani et al., 1997). Another study by Spinelli et al. (1992) demonstrated a new ring transformation of the compound into a new condensed ring system, further elucidating the synthesis pathways of this class of compounds (Spinelli et al., 1992).

Molecular Structure Analysis

The molecular structure of 6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole has been a subject of extensive research. Studies employing X-ray crystallography have provided detailed insights into the molecular arrangement and bonding. For example, Nanjunda-Swamy et al. (2005) characterized a similar compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, using spectroscopic techniques and X-ray crystal structure analysis, which helps in understanding the structural aspects of these compounds (Nanjunda-Swamy et al., 2005).

Wissenschaftliche Forschungsanwendungen

Reactivity and Structural Analysis

- Ring-Ring Interconversion and Structural Elucidation : The reactivity of 6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole with hydrochloric acid in ethanol was investigated, revealing a ring-ring interconversion process. The nature of the reaction product was established through spectroscopic analysis and X-ray crystal structure determination, providing insights into the compound's mutagenic characteristics (Andreani et al., 1997).

Pharmacological Potential

- Potential in Pharmacology : A study explored the ring-opening/ring-closing reactions of various nitrosoimidazo[2,1-b][1,3]thiazoles, including 6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole, in hydrochloric acid. This research highlighted the impact of substituents on the thiazole ring and the resulting pharmacological potentialities of the new tricyclic system formed (Billi et al., 2000).

Anti-inflammatory and Anticancer Activity

- Evaluation in Anti-inflammatory and Anticancer Research : The synthesis and structural analysis of regioisomers of 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole demonstrated their less effective anti-inflammatory activity compared to known agents. These findings contribute to the understanding of structure-activity relationships in developing anti-inflammatory drugs (Shilcrat et al., 1991).

- Anticancer Properties : Another study synthesized a series of 3,6-diphenylimidazo[2,1-b]thiazole derivatives, evaluating their anticancer activity against various human cancer cell lines. Some compounds, particularly those with specific aryl-substituents, demonstrated potent anti-proliferative activity, contributing to the development of new anticancer agents (Koppireddi et al., 2014).

Herbicidal Applications

- Utility as Herbicides : A study synthesized imidazo[2,1-b]thiazoles with various substituents, including 6-(2,3,4-trichlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole, testing their herbicidal efficacy. Some derivatives showed moderate post-emergence herbicidal activity, highlighting the potential of these compounds in agricultural applications (Andreani et al., 1996).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVBKVLYENHZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318582 | |

| Record name | 6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |

CAS RN |

4335-32-4 | |

| Record name | NSC332741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

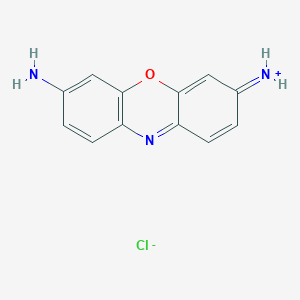

![2-[3-(4-Chlorobenzoyl)phenyl]propanoic acid](/img/structure/B1210835.png)

![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)

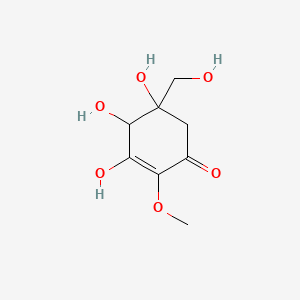

![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)